molecular formula C64H132BrN B137406 Tetrahexadecylammonium bromide CAS No. 139653-55-7

Tetrahexadecylammonium bromide

Cat. No.: B137406
CAS No.: 139653-55-7
M. Wt: 995.6 g/mol
InChI Key: RBIRNUUGKIFHKK-UHFFFAOYSA-M
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Description

Tetrahexadecylammonium bromide is a quaternary ammonium compound with the chemical formula C₆₄H₁₃₂BrN . It is known for its strong lipophilic properties and is commonly used as a surfactant and phase transfer catalyst. This compound is a white, crystalline solid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahexadecylammonium bromide is typically synthesized through the reaction of hexadecylamine with an alkylating agent such as hexadecyl bromide. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It is less commonly involved in reduction reactions due to its stable quaternary ammonium structure.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in polar solvents.

Major Products:

    Oxidation: Products typically include oxidized derivatives of the alkyl chains.

    Substitution: Products include tetrahexadecylammonium salts with different anions.

Scientific Research Applications

Tetrahexadecylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between compounds in different phases.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The primary mechanism of action of tetrahexadecylammonium bromide involves its ability to reduce surface tension and facilitate the mixing of hydrophobic and hydrophilic substances. It interacts with lipid bilayers and can disrupt cell membranes, making it useful in applications like drug delivery and antimicrobial formulations. The compound targets lipid membranes and can alter membrane permeability and fluidity.

Comparison with Similar Compounds

  • Tetradodecylammonium bromide
  • Tetraoctylammonium chloride
  • Tetrahexylammonium chloride
  • Tetraoctadecylammonium bromide

Comparison: Tetrahexadecylammonium bromide is unique due to its long alkyl chains, which confer strong lipophilic properties and make it particularly effective as a surfactant and phase transfer catalyst. Compared to shorter-chain analogs like tetradodecylammonium bromide, it provides better stability and efficiency in forming micelles and emulsions. Its longer chains also enhance its ability to interact with lipid membranes, making it more effective in biological applications.

Properties

IUPAC Name

tetrahexadecylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H132N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIRNUUGKIFHKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H132BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477014
Record name Tetrahexadecylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

995.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139653-55-7
Record name Tetrahexadecylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahexadecylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the length of the alkyl chain in quaternary ammonium bromides affect their interaction with caffeine?

A1: Research suggests that the length of the alkyl chain in quaternary ammonium bromides plays a crucial role in their interaction with caffeine. Studies using a multichannel taste sensor, also known as an electronic tongue, demonstrated that lipid/polymer membranes incorporating THDAB (with a 16-carbon alkyl chain) exhibited altered electrical responses to caffeine compared to those with shorter chain lengths like tetra-n-octylammonium bromide (R8), tetrakis-(decyl)-ammonium bromide (R10), and tetradodecylammonium bromide (TDAB; R12) [, ]. This suggests a potential correlation between alkyl chain length and sensitivity to caffeine detection.

Q2: Besides caffeine detection, are there other applications where THDAB's interaction with specific molecules is important?

A2: Yes, THDAB's interaction with specific molecules extends beyond caffeine detection. Studies investigating its use in monolayer formations with porphyrin derivatives highlight its ability to influence molecular organization at interfaces []. Researchers observed that varying the molar ratio of THDAB to a porphyrin derivative, 5,10,15,20-tetra-4-oxy(acetic acid)phenylporphyrin (TAPP), significantly impacted the molecular area and spectral properties of the resulting monolayers. These findings suggest potential applications in areas like sensing, molecular recognition, and surface modification where controlled molecular assembly is crucial.

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